molecular formula C11H15N3O2 B041099 3-Morpholin-4-yl-benzoic acid hydrazide CAS No. 886494-35-5

3-Morpholin-4-yl-benzoic acid hydrazide

Cat. No. B041099
CAS RN: 886494-35-5
M. Wt: 221.26 g/mol
InChI Key: WLNYFSLDILSTCK-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-benzoic acid hydrazide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is used in the synthesis of benzohydrazide analogs .


Synthesis Analysis

The synthesis of hydrazones, which includes compounds like 3-Morpholin-4-yl-benzoic acid hydrazide, can be achieved by combining suitable aldehydes with four hydrazides . A general procedure for the synthesis of Benzohydrazide involves the reaction of Methyl benzoate with hydrazine hydrate .


Molecular Structure Analysis

The InChI code for 3-Morpholin-4-yl-benzoic acid is 1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

3-Morpholin-4-yl-benzoic acid hydrazide is a solid at ambient temperature . It has a molecular weight of 221.26 g/mol .

Scientific Research Applications

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases . The synthesis is achieved by combining suitable aldehydes with four hydrazides . This process involves solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Histone Demethylase Inhibitors

“3-Morpholin-4-yl-benzoic acid hydrazide” is used in the synthesis of benzohydrazide analogs, which act as histone demethylase inhibitors . These inhibitors play a crucial role in the regulation of gene expression and are potential therapeutic targets for cancer and other diseases .

Antimicrobial Activity

Benzohydrazides, including “3-Morpholin-4-yl-benzoic acid hydrazide”, have shown diverse biological properties, including antimicrobial activity . They have been found to be effective against various bacterial and fungal strains .

Anti-cancer Activity

Benzohydrazides have also been studied for their anti-cancer properties . The specific mechanisms of action are still under investigation, but they have shown promise in preclinical studies .

Anti-convulsant Activity

In addition to their antimicrobial and anti-cancer properties, benzohydrazides have also been studied for their potential anti-convulsant activity . This makes them a potential candidate for the development of new treatments for epilepsy and other seizure disorders .

Anti-tubercular Activity

Benzohydrazides, including “3-Morpholin-4-yl-benzoic acid hydrazide”, have shown potential anti-tubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis .

Mechanism of Action

Target of Action

The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylase . Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA in the cell’s nucleus. By modifying histones, these enzymes can influence gene expression.

Mode of Action

3-Morpholin-4-yl-benzoic acid hydrazide interacts with histone demethylases, potentially altering their activity

Biochemical Pathways

The compound’s interaction with histone demethylases suggests it may affect epigenetic regulation . Epigenetic changes involve modifications to DNA or associated proteins that affect gene expression without altering the underlying DNA sequence. By influencing histone demethylation, 3-Morpholin-4-yl-benzoic acid hydrazide could potentially impact various biochemical pathways regulated by epigenetic mechanisms.

Result of Action

The molecular and cellular effects of 3-Morpholin-4-yl-benzoic acid hydrazide’s action would depend on the specific histone demethylases it targets and the genes these enzymes regulate . By influencing gene expression, the compound could potentially affect a wide range of cellular processes.

properties

IUPAC Name

3-morpholin-4-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNYFSLDILSTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428081
Record name 3-Morpholin-4-yl-benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-yl-benzoic acid hydrazide

CAS RN

886494-35-5
Record name 3-Morpholin-4-yl-benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-morpholinobenzoate (100 mg, 0.452 mmol) was added to hydrazine (14.48 mg, 0.452 mmol) in methanol (10 mL) and refluxed for 12 h at 65° C. The reaction was monitored by TLC. Upon completion of the reaction and following cooling, the solvent was removed by vacuum and the compound was purified by column chromatography (2% CH3OH/CH2Cl2) affording the title compound as a solid (52 mg). 1H NMR (400 MHz, DMSO-d6): δ 9.69 (s, 1H), 7.35 (s, 1H), 7.27 (m, 2H), 7.07 (m, 1H), 4.45 (bs, 2H), 3.74 (m, 4H), 3.14 (m, 4H). ESI-MS: 222.1 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
14.48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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